molecular formula C12H14N2O3 B2601877 2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)isonicotinamide CAS No. 2034361-52-7

2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)isonicotinamide

Cat. No.: B2601877
CAS No.: 2034361-52-7
M. Wt: 234.255
InChI Key: KXQSZNYNANSSEV-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)isonicotinamide is an organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a methoxyethoxy group and a propynyl group attached to the isonicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)isonicotinamide typically involves the following steps:

    Formation of the isonicotinamide core: This can be achieved by reacting isonicotinic acid with an appropriate amine under dehydrating conditions.

    Introduction of the methoxyethoxy group: This step involves the reaction of the isonicotinamide intermediate with 2-methoxyethanol in the presence of a suitable catalyst.

    Addition of the propynyl group: The final step involves the alkylation of the intermediate with propargyl bromide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethoxy and propynyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution reactions using alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted isonicotinamides.

Scientific Research Applications

2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)isonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)benzamide: Similar structure but with a benzamide core.

    2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)pyridine: Similar structure but with a pyridine core.

Uniqueness

2-(2-methoxyethoxy)-N-(prop-2-yn-1-yl)isonicotinamide is unique due to the presence of both methoxyethoxy and propynyl groups attached to the isonicotinamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-prop-2-ynylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-5-14-12(15)10-4-6-13-11(9-10)17-8-7-16-2/h1,4,6,9H,5,7-8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQSZNYNANSSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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